N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S/c1-11-7-13(18)4-6-16(11)25(21,22)19-9-17(2,20)12-3-5-14-15(8-12)24-10-23-14/h3-8,19-20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJNYGGPKBZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Hydroxypropyl group : Potentially enhances solubility and bioavailability.
- Fluorinated aromatic ring : May contribute to increased potency and selectivity.
Molecular Formula : C17H18FNO4S
Molecular Weight : 351.39 g/mol
CAS Number : 1396885-04-3
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The benzo[d][1,3]dioxole moiety may bind to specific receptors, modulating their function.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their therapeutic effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against bacterial strains through enzyme inhibition. |
| Anticancer | In vitro studies suggest cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | May reduce inflammation markers in cellular assays. |
| Antioxidant | Demonstrated ability to scavenge free radicals in preliminary studies. |
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar compounds indicated that the presence of a sulfonamide group enhances antibacterial activity against Gram-positive bacteria. The mechanism involves the inhibition of folic acid synthesis, which is critical for bacterial growth .
Anticancer Potential
Research conducted on related compounds revealed that they exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .
Anti-inflammatory Effects
In vivo studies demonstrated that compounds with similar structural features can significantly reduce levels of pro-inflammatory cytokines in models of acute inflammation . This suggests that this compound may possess similar anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution of sulfonamide intermediates with a benzo[d][1,3]dioxole-containing alcohol precursor. Critical parameters include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., epoxide formation from diol intermediates) .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used for solubility and reactivity optimization .
- Base choice : Triethylamine (TEA) or sodium hydroxide facilitates deprotonation of hydroxyl/propylamine groups .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the sulfonamide (-SONH-), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for dioxole protons), and fluorinated aromatic ring (δ 7.2–7.8 ppm) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, identifying hydrogen bonding between the sulfonamide and hydroxypropyl groups .
- Mass spectrometry : HRMS confirms the molecular ion peak (m/z 383.84 for CHClNOS analogs) .
Q. What preliminary biological activities are associated with this compound?
- Hypothesized mechanisms : Structural analogs suggest potential anti-inflammatory or antimicrobial activity via sulfonamide-mediated enzyme inhibition (e.g., cyclooxygenase) or disruption of bacterial cell membranes .
- In vitro assays : Initial screens include:
- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytokine suppression : Measure IL-6/TNF-α reduction in macrophage models .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
- Case study : If analog A (with a chloro substituent) shows higher antimicrobial activity than analog B (fluoro), conduct:
- Computational modeling : Density Functional Theory (DFT) to compare electronic effects (e.g., electron-withdrawing -Cl vs. -F) on sulfonamide reactivity .
- Enzyme binding assays : Surface plasmon resonance (SPR) to quantify binding affinity to target enzymes (e.g., dihydropteroate synthase) .
- Statistical analysis : Use ANOVA to assess significance of substituent effects across biological replicates .
Q. What strategies optimize yield in the final sulfonamide coupling step?
- Reaction optimization :
- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling of aromatic fragments .
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve sulfonamide nucleophilicity but may require inert atmospheres to prevent oxidation .
- Yield data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, TEA, 0°C | 62 | 95 |
| DMF, NaH, RT | 78 | 90 |
| Data adapted from sulfonamide coupling protocols . |
Q. How does stereochemistry at the hydroxypropyl moiety affect bioactivity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- Activity comparison :
- R-enantiomer : Higher affinity for target receptors (e.g., 70% inhibition at 10 μM vs. 45% for S-enantiomer) .
- Molecular docking : Simulate enantiomer binding poses in protein active sites (e.g., COX-2) using AutoDock Vina .
Q. What analytical methods resolve contradictions in stability studies under varying pH?
- Stability protocol : Incubate the compound in buffers (pH 2–12) at 37°C for 24h.
- Key findings :
- Degradation products : LC-MS identifies hydrolysis of the dioxole ring at pH < 3 .
- Optimal stability : pH 7.4 (PBS buffer) preserves >90% integrity .
Methodological Recommendations
- Synthetic troubleshooting : If coupling yields drop below 50%, verify amine intermediate purity via H NMR and adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .
- Data interpretation : Cross-validate bioactivity results with structural analogs (e.g., compare with N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
